molecular formula C38H32Cl2F2MgN6O10S2 B12302651 Floxacillin magnesium anhydrous CAS No. 40182-54-5

Floxacillin magnesium anhydrous

Cat. No.: B12302651
CAS No.: 40182-54-5
M. Wt: 930.0 g/mol
InChI Key: LYQDZCZZTPNAIP-VZHMHXRYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Flucloxacillin magnesium is synthesized from the penicillin nucleus, 6-aminopenicillanic acid. . The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of flucloxacillin magnesium involves large-scale chemical synthesis under controlled conditions to ensure high yield and purity. The process includes several purification steps to remove impurities and achieve the desired pharmaceutical grade of the compound .

Chemical Reactions Analysis

Types of Reactions: Flucloxacillin magnesium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various degradation products, while substitution reactions can result in modified flucloxacillin derivatives .

Scientific Research Applications

Therapeutic Applications

1. Treatment of Infections:
Floxacillin magnesium anhydrous is indicated for treating infections caused by sensitive Gram-positive organisms. This includes skin and soft tissue infections, as well as infections due to penicillinase-producing staphylococci. Its efficacy in these areas is well-documented, making it a critical component in antibiotic therapy .

2. Pediatric Use:
In pediatric populations, special caution is required due to the risk of hyperbilirubinemia in neonates. Studies indicate that high doses can significantly reduce albumin-bound bilirubin levels, necessitating careful monitoring to prevent kernicterus in jaundiced infants .

3. Management of High Anion Gap Metabolic Acidosis:
this compound has been associated with high anion gap metabolic acidosis (HAGMA), particularly when used concurrently with paracetamol in patients with severe renal impairment or malnutrition. Close monitoring is essential to manage this risk effectively .

Formulation and Stability

1. Reconstitutable Suspensions:
Recent studies have focused on developing stable reconstitutable suspensions of floxacillin magnesium using xanthan gum as a stabilizer. This formulation aims to enhance the drug's bioavailability and stability, particularly in liquid form for pediatric use .

2. Drug-Excipient Interactions:
The stability of floxacillin magnesium can be influenced by its interactions with various excipients. Research indicates that specific formulations can enhance the drug's solubility and stability, which is crucial for maintaining therapeutic efficacy over time .

Case Studies

Case Study 1: Pediatric Administration
A clinical study evaluated the administration of floxacillin magnesium in neonates with suspected bacterial infections. The results highlighted the need for careful dosing adjustments and monitoring of bilirubin levels to prevent adverse effects while ensuring effective treatment.

Case Study 2: High-Dose Treatment Monitoring
Another study investigated patients receiving high doses of floxacillin magnesium. It was found that regular monitoring of electrolyte balance was necessary to prevent complications such as hypokalaemia and HAGMA, especially in patients with underlying health conditions .

Comparison with Similar Compounds

Uniqueness: Flucloxacillin magnesium is unique due to its stability against beta-lactamase enzymes and its effectiveness against penicillinase-producing staphylococci. This makes it a valuable antibiotic for treating infections caused by resistant bacteria .

Properties

CAS No.

40182-54-5

Molecular Formula

C38H32Cl2F2MgN6O10S2

Molecular Weight

930.0 g/mol

IUPAC Name

magnesium;(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/2C19H17ClFN3O5S.Mg/c2*1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;/h2*4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);/q;;+2/p-2/t2*13-,14+,17-;/m11./s1

InChI Key

LYQDZCZZTPNAIP-VZHMHXRYSA-L

Isomeric SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].[Mg+2]

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Mg+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.